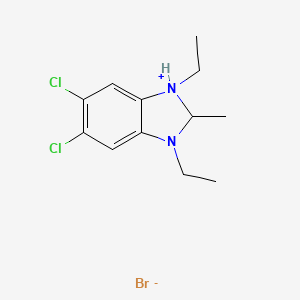
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound is characterized by the presence of two chlorine atoms, two ethyl groups, and a methyl group attached to the benzimidazole ring, along with a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazole with a suitable brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives. Substitution reactions can result in a variety of functionalized benzimidazole compounds .
Scientific Research Applications
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to DNA or proteins, leading to alterations in cellular functions and processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1,3-diethyl-2-methyl-3H-benzimidazol-1-ium iodide: This compound is similar in structure but contains an iodide ion instead of a bromide ion.
5,6-Dichloro-1,3-diethyl-2-methylbenzimidazole: This compound lacks the bromide ion and is not in the ionic form.
Uniqueness
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of functional groups and ionic nature. The presence of the bromide ion may influence its solubility, reactivity, and biological activity compared to similar non-ionic compounds .
Properties
CAS No. |
112094-18-5 |
|---|---|
Molecular Formula |
C12H17BrCl2N2 |
Molecular Weight |
340.08 g/mol |
IUPAC Name |
5,6-dichloro-1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C12H16Cl2N2.BrH/c1-4-15-8(3)16(5-2)12-7-10(14)9(13)6-11(12)15;/h6-8H,4-5H2,1-3H3;1H |
InChI Key |
MSZPBGKVPQJISH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CC)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)


![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)


![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
